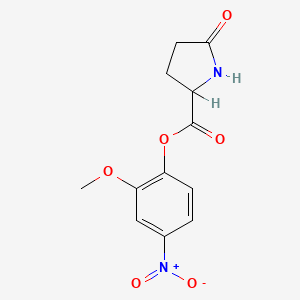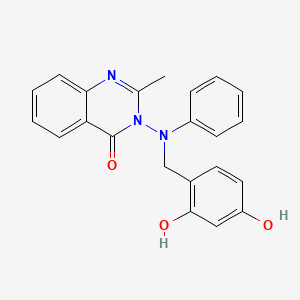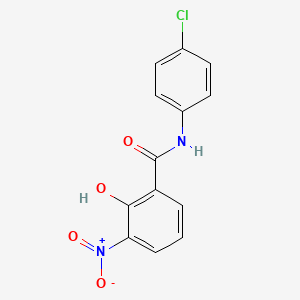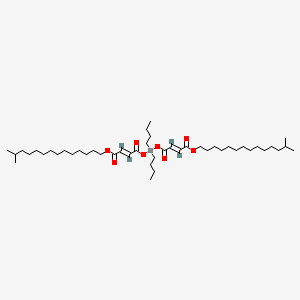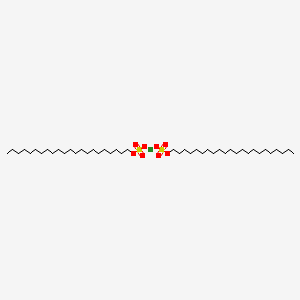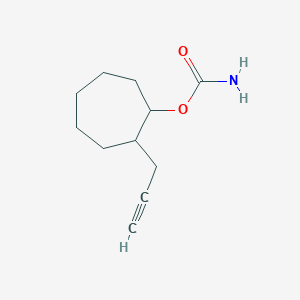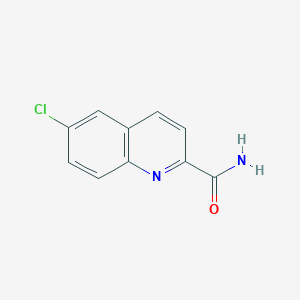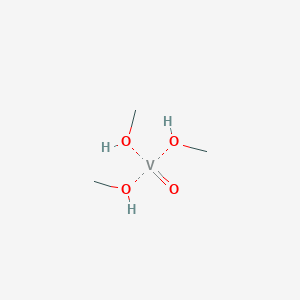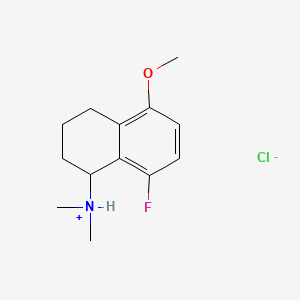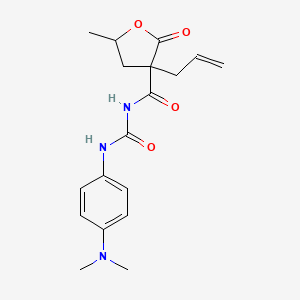![molecular formula C12H8BrS3Sb B13770541 6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine CAS No. 7227-99-8](/img/structure/B13770541.png)
6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate: is a complex organometallic compound that features both antimony and sulfur atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate typically involves the reaction of antimony bromide with 2-(2-sulfidophenyl)sulfanylbenzenethiolate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, it is likely that similar procedures to those used in laboratory synthesis are employed. This would involve scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
化学反应分析
Types of Reactions: Bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of antimony.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The bromine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of antimony, while substitution reactions can produce various halogenated derivatives.
科学研究应用
Chemistry: In chemistry, bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate is used as a precursor for the synthesis of other organometallic compounds. Its unique structure allows for the exploration of new catalytic processes and materials with enhanced properties.
Biology and Medicine:
Industry: In industry, the compound may be used in the development of advanced materials, such as semiconductors or specialized coatings. Its unique properties could also make it useful in various catalytic processes.
作用机制
The mechanism by which bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate exerts its effects is primarily through its ability to participate in redox reactions and coordinate with other molecules. The antimony atom can act as a Lewis acid, facilitating various chemical transformations. The sulfur atoms in the compound can also engage in coordination chemistry, further enhancing its reactivity.
相似化合物的比较
Antimony trisulfide: Another antimony-sulfur compound with different properties and applications.
Bromobenzene: A simpler brominated aromatic compound used in various organic synthesis reactions.
Diphenyl sulfide: A sulfur-containing aromatic compound with different reactivity and applications.
Uniqueness: Bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate is unique due to the presence of both antimony and sulfur atoms within its structure This combination imparts distinct chemical properties that are not observed in simpler compounds like bromobenzene or diphenyl sulfide
属性
CAS 编号 |
7227-99-8 |
|---|---|
分子式 |
C12H8BrS3Sb |
分子量 |
450.1 g/mol |
IUPAC 名称 |
11-bromobenzo[d][1,3,6,2]benzotrithiastibocine |
InChI |
InChI=1S/C12H10S3.BrH.Sb/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14;;/h1-8,13-14H;1H;/q;;+3/p-3 |
InChI 键 |
YIOAGJJRKDXUDC-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C2C(=C1)SC3=CC=CC=C3S[Sb](S2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


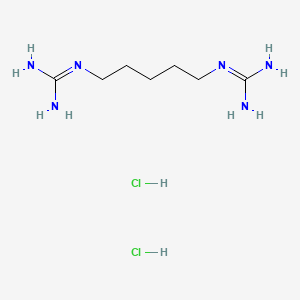
![N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide](/img/structure/B13770463.png)

